Cas no 1567102-31-1 ({1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine)

{1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine structure
1567102-31-1 structure
Product name:{1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine
CAS No:1567102-31-1
MF:C12H14N2S
MW:218.317961215973
CID:6201736
PubChem ID:104631899

{1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine
    • 1567102-31-1
    • {1-[(1,3-benzothiazol-2-yl)methyl]cyclopropyl}methanamine
    • EN300-1838267
    • Inchi: 1S/C12H14N2S/c13-8-12(5-6-12)7-11-14-9-3-1-2-4-10(9)15-11/h1-4H,5-8,13H2
    • InChI Key: QIIXCMUNTRJFEN-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1CC1(CN)CC1

Computed Properties

  • Exact Mass: 218.08776963g/mol
  • Monoisotopic Mass: 218.08776963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 67.2Ų

{1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1838267-10g
{1-[(1,3-benzothiazol-2-yl)methyl]cyclopropyl}methanamine
1567102-31-1
10g
$4545.0 2023-09-19
Enamine
EN300-1838267-0.5g
{1-[(1,3-benzothiazol-2-yl)methyl]cyclopropyl}methanamine
1567102-31-1
0.5g
$1014.0 2023-09-19
Enamine
EN300-1838267-10.0g
{1-[(1,3-benzothiazol-2-yl)methyl]cyclopropyl}methanamine
1567102-31-1
10g
$6082.0 2023-06-02
Enamine
EN300-1838267-2.5g
{1-[(1,3-benzothiazol-2-yl)methyl]cyclopropyl}methanamine
1567102-31-1
2.5g
$2071.0 2023-09-19
Enamine
EN300-1838267-0.25g
{1-[(1,3-benzothiazol-2-yl)methyl]cyclopropyl}methanamine
1567102-31-1
0.25g
$972.0 2023-09-19
Enamine
EN300-1838267-1.0g
{1-[(1,3-benzothiazol-2-yl)methyl]cyclopropyl}methanamine
1567102-31-1
1g
$1414.0 2023-06-02
Enamine
EN300-1838267-0.05g
{1-[(1,3-benzothiazol-2-yl)methyl]cyclopropyl}methanamine
1567102-31-1
0.05g
$888.0 2023-09-19
Enamine
EN300-1838267-1g
{1-[(1,3-benzothiazol-2-yl)methyl]cyclopropyl}methanamine
1567102-31-1
1g
$1057.0 2023-09-19
Enamine
EN300-1838267-5g
{1-[(1,3-benzothiazol-2-yl)methyl]cyclopropyl}methanamine
1567102-31-1
5g
$3065.0 2023-09-19
Enamine
EN300-1838267-0.1g
{1-[(1,3-benzothiazol-2-yl)methyl]cyclopropyl}methanamine
1567102-31-1
0.1g
$930.0 2023-09-19

{1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine Related Literature

Additional information on {1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine

Chemical Profile of {1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine (CAS No. 1567102-31-1)

{1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine} is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities. This compound, identified by its CAS number {1567102-31-1}, belongs to a class of molecules that incorporate a benzothiazole moiety linked to a cyclopropyl group, which is a feature that often enhances binding affinity and selectivity in drug design. The benzothiazole ring system is well-known for its presence in numerous bioactive natural products and pharmaceutical agents, making it a valuable scaffold for medicinal chemists.

The chemical structure of {1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine consists of a benzothiazole core substituted at the 2-position with a methylcyclopropyl group, further connected to an amine functionality. This arrangement creates multiple potential sites for interaction with biological targets, including enzymes and receptors. The cyclopropyl group, in particular, is known to improve metabolic stability and oral bioavailability, which are critical factors in the development of novel therapeutics.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the benzothiazole moiety may engage in hydrogen bonding and π-stacking interactions with key residues in protein targets, while the cyclopropyl group could provide hydrophobic interactions. These insights have guided the optimization of analogs to enhance potency and selectivity.

In vitro studies have begun to explore the pharmacological profile of {1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine. Initial findings indicate that it exhibits moderate activity against certain enzymatic targets, which could be relevant for treating inflammatory and infectious diseases. The amine functionality also suggests potential for further derivatization to explore different pharmacological pathways. Researchers are particularly interested in its interaction with cytoprotective enzymes and its ability to modulate redox signaling pathways.

The synthesis of {1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine presents unique challenges due to the complexity of its ring systems. However, modern synthetic methodologies have made significant strides in facilitating such constructions. Techniques such as transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis have been employed to construct the benzothiazole and cyclopropyl moieties efficiently. These advances have not only improved yield but also allowed for greater functional group tolerance during synthesis.

The potential therapeutic applications of this compound are broad and exciting. Given its structural features, it may serve as a lead compound for developing treatments against neurological disorders, where modulation of neurotransmitter systems is crucial. Additionally, its ability to interact with various biological targets makes it a promising candidate for antiviral and anti-inflammatory therapies. Ongoing research aims to elucidate its mechanism of action through detailed biochemical assays and structural biology approaches.

The development of novel drug candidates like {1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. High-throughput screening (HTS) techniques are being employed to rapidly assess the activity of this compound against large libraries of biological targets. These efforts are complemented by structure-based drug design approaches, where computational models help predict how modifications to the core structure might improve efficacy.

Environmental considerations also play a role in the development process. Sustainable synthetic routes are being explored to minimize waste and reduce environmental impact. Green chemistry principles are being integrated into the synthesis of {1-(1,3-benzothiazol-2-yl)methylcyclopropyl}methanamine, emphasizing the use of renewable resources and energy-efficient processes.

As research progresses, the potential applications of this compound continue to expand. Its unique structural features make it a versatile scaffold for further chemical exploration. By leveraging cutting-edge synthetic techniques and computational tools, scientists are poised to uncover new therapeutic possibilities that could benefit patients worldwide.

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